molecular formula C11H19N3O2 B15279253 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Cat. No.: B15279253
M. Wt: 225.29 g/mol
InChI Key: FLWNNAQYKPBRLR-UHFFFAOYSA-N
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Description

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a chemical compound with a molecular formula of C12H21N3O4S It is known for its unique structure, which includes an oxadiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidin-4-ylmethanol. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring or piperidine moiety is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate: Similar structure but different functional groups.

    (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: Lacks the piperidine moiety.

    (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Different position of the oxadiazole ring.

Uniqueness

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is unique due to its combination of the oxadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C11H19N3O2/c1-8(2)11-12-10(16-13-11)7-14-5-3-9(15)4-6-14/h8-9,15H,3-7H2,1-2H3

InChI Key

FLWNNAQYKPBRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)O

Origin of Product

United States

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